molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B598624
CAS No.: 1198286-10-0
M. Wt: 358.482
InChI Key: VHVMTUGLWUVVFM-UHFFFAOYSA-N
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Description

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate: is a complex organic compound with the molecular formula C21H30N2O3. It is known for its unique spirocyclic structure, which includes a diazaspiro undecane core.

Preparation Methods

The synthesis of tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the diazaspiro undecane structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyl group with other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic core but includes an oxa group instead of a benzyl group.

    tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate: This compound has a similar structure but differs in the position of the benzyl group and the carboxylate ester.

The uniqueness of tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5

Properties

IUPAC Name

tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMTUGLWUVVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678098
Record name tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-10-0
Record name tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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